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molecular formula C7H11ClO2 B8648608 3-Chloro-5-methyl-2,4-hexanedione CAS No. 473923-80-7

3-Chloro-5-methyl-2,4-hexanedione

Cat. No. B8648608
M. Wt: 162.61 g/mol
InChI Key: KYENGNWJVSTALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063044B2

Procedure details

Chlorotrimethylsilane (13.4 ml, 105 mmol) was added dropwise to a stirred pale yellow solution of tetrabutylammonium iodide (566 mg, 1.53 mmol) in dry acetonitrile (100 ml) at room temperature under nitrogen. The resulting solution was cooled in ice and 5-methylhexane-2,4-dione (4.50 g, 35.1 mmol) and then dry dimethylsulphoxide (7.47 ml, 105 mmol) were added dropwise over 5 minutes producing a yellow solution which was allowed to warm slowly to room temperature with stirring over 1 hour. Tetrabutylammonium bromide (566 mg, 1.75 mmol) was then added in one portion and the reaction was stirred at room temperature for 2 hours. The mixture was diluted with water (200 ml), stirred for 10 min and then extracted with ether (3×100 ml). The combined ether layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave a yellow oil. The crude product was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (98:2, by volume) to provide the title compound (2.00 g) as a colourless oil.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
566 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.47 mL
Type
reactant
Reaction Step Two
Quantity
566 mg
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][Si](C)(C)C.[CH3:6][CH:7]([CH3:14])[C:8](=[O:13])[CH2:9][C:10](=[O:12])[CH3:11].CS(C)=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:1][CH:9]([C:8](=[O:13])[CH:7]([CH3:14])[CH3:6])[C:10](=[O:12])[CH3:11] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
13.4 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
566 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC(C(CC(C)=O)=O)C
Name
Quantity
7.47 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
566 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in ice
CUSTOM
Type
CUSTOM
Details
producing a yellow solution which
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (98:2, by volume)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(C)=O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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